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4-bromo-2-chloro-N'-hydroxybenzenecarboximidamide
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Overview
Description
4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C7H6BrClN2O. It is a derivative of benzenecarboximidamide, featuring bromine and chlorine substituents on the benzene ring, along with a hydroxy group attached to the carboximidamide moiety.
Preparation Methods
The synthesis of 4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The nitration of benzene to introduce a nitro group.
Reduction: The reduction of the nitro group to an amine.
Formation of Carboximidamide: The conversion of the amine group to a carboximidamide through reaction with appropriate reagents
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution reactions.
Hydrolysis: The carboximidamide moiety can undergo hydrolysis to form corresponding carboxylic acids
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It is used in the preparation of functional materials with specific properties
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the bromine and chlorine substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various biochemical pathways .
Comparison with Similar Compounds
4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide can be compared with similar compounds such as:
4-bromo-2-chlorobenzonitrile: Similar in structure but lacks the hydroxy and carboximidamide groups.
2-bromo-4-chloro-N-hydroxybenzenecarboximidamide: A positional isomer with different substitution patterns.
4-bromo-2-chloro-N,N-dimethylbenzamide: Contains dimethyl groups instead of the hydroxy and carboximidamide groups .
These comparisons highlight the unique functional groups of 4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6BrClN2O |
---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
4-bromo-2-chloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrClN2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
QMCUGHZXYCEFKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=NO)N |
Origin of Product |
United States |
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